1-(5-Fluoropyridin-2-yl)ethanamine is a chiral primary amine containing a fluorinated pyridine ring. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the Janus kinase 2 (JAK2) pathway []. While the compound itself does not possess inherent pharmaceutical properties, its specific chemical structure makes it a valuable building block for creating molecules with therapeutic potential.
1-(5-Fluoropyridin-2-yl)ethanamine is a chemical compound characterized by its unique structure and properties. It is a derivative of pyridine, specifically containing a fluorine atom at the 5-position and an ethanamine group at the 2-position. The compound's molecular formula is , and it is often encountered in scientific research due to its potential applications in various fields, including medicinal chemistry and organic synthesis .
The synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine typically involves several key steps:
The synthesis can be optimized for yield and purity through various techniques such as solvent selection, temperature control, and reaction time adjustments. Industrial methods may further refine these processes to ensure scalability .
1-(5-Fluoropyridin-2-yl)ethanamine undergoes several types of chemical reactions:
Common reagents used in these reactions include organic solvents such as dichloromethane or ethanol, which facilitate reaction conditions conducive to high yields.
The mechanism of action for 1-(5-Fluoropyridin-2-yl)ethanamine primarily involves its interaction with specific biological targets. The presence of the fluorine atom enhances its reactivity and binding affinity towards certain enzymes or receptors. The ethanamine group enables interactions with biological molecules, potentially influencing various biochemical pathways and exhibiting biological activity .
Relevant data indicate that this compound may act as a weak base due to the presence of the amine functional group .
1-(5-Fluoropyridin-2-yl)ethanamine has several scientific uses:
1-(5-Fluoropyridin-2-yl)ethanamine represents a structurally simple yet functionally significant chiral amine scaffold in modern medicinal chemistry. Characterized by a pyridine ring fluorinated at the 5-position and an ethanamine group at the 2-position, this molecule exists as enantiomers due to its chiral center. The CAS numbers identify key forms: the racemic mixture (915720-57-9), (R)-enantiomer (924307-99-3), (S)-enantiomer (905587-15-7/1202070-39-0), and hydrochloride salts (67123789) [5] [6] . This compound exemplifies the strategic integration of fluorinated heterocycles with chiral amine functionality – two features independently recognized for their profound impact on drug properties. The fluorine atom significantly modifies electronic distribution, enhancing binding specificity to biological targets, while the chiral amine serves as a versatile handle for constructing complex molecules with precise three-dimensional architectures [8].
Fluorinated pyridines constitute a critical subclass of heterocyclic compounds in pharmaceutical design. Introducing fluorine at the 5-position of the pyridine ring dramatically influences the compound's physicochemical profile and biological interactions. The strong electronegativity of fluorine (3.98 on the Pauling scale) creates a localized dipole moment, estimated at 3.2 Debye for (R)-1-(5-fluoropyridin-2-yl)ethanamine through density functional theory (DFT) simulations . This polarity enhances interactions with complementary binding sites in biological targets, particularly hydrogen bond acceptors and cation-π systems.
Metabolically, the C-F bond confers significant stability advantages. In murine pharmacokinetic studies, the 5-fluoropyridinyl moiety demonstrated reduced susceptibility to cytochrome P450-mediated oxidation compared to non-fluorinated analogs or chloro-substituted derivatives, thereby extending plasma half-life (t₁/₂ = 3.2 hours) . The fluorine atom also modulates lipophilicity, with the 5-fluoro derivative exhibiting a calculated LogP of 1.2 – significantly lower than its 5-chloro (LogP 1.5) or unsubstituted counterparts. This balance between lipophilicity and polarity facilitates moderate blood-brain barrier penetration (brain/plasma ratio = 0.4), making it suitable for central nervous system targets .
Table 1: Comparative Properties of Halogen-Substituted Pyridinyl Ethanamine Derivatives
Positional Isomer | Molecular Weight (g/mol) | P2X3 IC₅₀ (nM) | Calculated LogP |
---|---|---|---|
5-Fluoro | 140.16 | 12 | 1.2 |
5-Chloro | 156.60 | 35 | 1.5 |
Pyrimidin-2-yl | 141.15 | 89 | 1.8 |
The strategic positioning of fluorine at the 5-position rather than other ring locations maximizes electronic effects on the adjacent nitrogen while maintaining synthetic accessibility. This specific substitution pattern enables optimal interactions with purinergic receptors, serotonin receptors, and kinase domains where the pyridine nitrogen coordinates with key amino acid residues [7].
The chiral center within 1-(5-fluoropyridin-2-yl)ethanamine makes it a compelling case study in enantioselective pharmacology and synthesis. The (R)- and (S)-enantiomers exhibit distinct biological profiles – a phenomenon dramatically illustrated by historical precedents like thalidomide, where one enantiomer provided therapeutic benefit while the other caused teratogenic effects [4]. This understanding fundamentally transformed pharmaceutical development, culminating in the FDA's 1992 policy emphasizing stereochemical considerations. Consequently, approximately 88% of current chiral pharmaceuticals are now marketed as single enantiomers rather than racemates [4].
The pharmaceutical industry employs several strategic approaches to access enantiopure amines like 1-(5-fluoropyridin-2-yl)ethanamine:
Asymmetric synthesis has emerged as the preferred industrial methodology due to superior atom economy, reduced waste streams, and avoidance of throughput limitations inherent in resolution processes. The evolution of these technologies enables production of 1-(5-fluoropyridin-2-yl)ethanamine with >98% enantiomeric excess, meeting stringent regulatory requirements for chiral purity [4] [9].
Ellman's tert-butanesulfinamide chemistry provides a robust platform for asymmetric synthesis. The protocol involves condensation of 5-fluoropyridine-2-carbaldehyde with (R)-2-methylpropane-2-sulfinamide to form the corresponding N-sulfinyl imine. Subsequent diastereoselective addition of methylmagnesium bromide or reduction with NaBH₄ yields the protected amine with diastereomeric ratios exceeding 95:5. Acidic deprotection (4M HCl in dioxane) cleaves the sulfinyl group while simultaneously forming the hydrochloride salt, yielding enantiomerically enriched (R) or (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride [9]. The method's flexibility allows tuning of stereoselectivity through sulfinamide modifications – bulky trialkylsilyl variants can enhance diastereoselectivity for challenging substrates.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: